4-(3-Butyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide
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Overview
Description
4-(3-butyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrrolidine ring, a phenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-butyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyrrolidine derivative with a benzenesulfonyl chloride in the presence of a base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-butyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(3-butyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(3-butyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(3-butyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide: shares similarities with other sulfonamide derivatives and pyrrolidine-containing compounds.
Benzenesulfonamide derivatives: These compounds have similar sulfonamide groups but may differ in their substituents and overall structure.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring can have varying substituents, leading to different properties and applications.
Uniqueness
The uniqueness of 4-(3-butyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
4-(3-Butyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide, with the CAS number 28103-52-8, is a compound characterized by its unique structure that includes a pyrrolidine ring, a phenyl group, and a benzenesulfonamide moiety. This compound has garnered attention in scientific research due to its potential biological activities, including enzyme inhibition and receptor binding.
Property | Value |
---|---|
Molecular Formula | C20H22N2O4S |
Molecular Weight | 386.5 g/mol |
IUPAC Name | 4-(3-butyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide |
Density | 1.292 g/cm³ |
Boiling Point | 649.6 °C at 760 mmHg |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of a suitable pyrrolidine derivative with benzenesulfonyl chloride in the presence of a base, requiring controlled temperatures and inert atmospheres to avoid unwanted side reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound has been studied for its potential to modulate the activity of these targets, leading to various biological effects.
Research Findings
- Enzyme Inhibition : Preliminary studies indicate that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
- Analgesic Activity : In vivo studies have suggested that derivatives of this compound may possess analgesic properties comparable to standard pain relief medications. For example, compounds structurally similar to this compound have demonstrated significant analgesic effects in animal models .
- Toxicity Assessment : Acute toxicity studies have indicated that this compound exhibits low toxicity levels, making it a candidate for further therapeutic exploration without significant safety concerns .
Study 1: Analgesic Effects
A study evaluated the analgesic activity of various derivatives of pyrrolidine-based compounds in mice using the writhing and hot plate tests. The results indicated that certain derivatives showed promising analgesic effects, suggesting potential applications in pain management .
Study 2: COX Inhibition
Another research focused on the anti-inflammatory properties of similar compounds revealed that some derivatives had lower IC50 values than celecoxib, a well-known COX inhibitor. This suggests that modifications to the pyrrolidine structure could enhance anti-inflammatory efficacy .
Properties
CAS No. |
28103-52-8 |
---|---|
Molecular Formula |
C20H22N2O4S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-(3-butyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H22N2O4S/c1-2-3-13-20(15-7-5-4-6-8-15)14-18(23)22(19(20)24)16-9-11-17(12-10-16)27(21,25)26/h4-12H,2-3,13-14H2,1H3,(H2,21,25,26) |
InChI Key |
WTSOECJWAPLNCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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